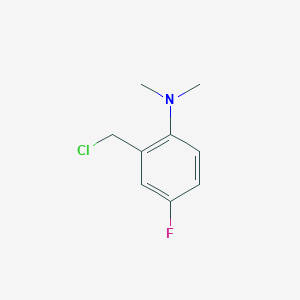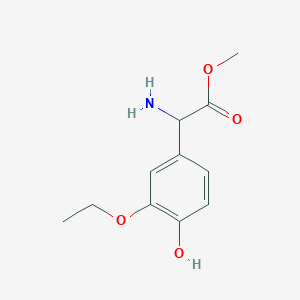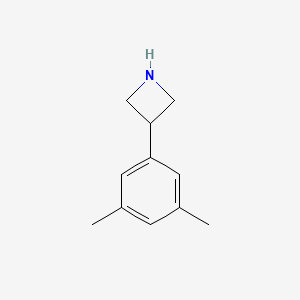
3-(3,5-Dimethylphenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethylphenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the 3,5-dimethylphenyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Synthetic Routes and Reaction Conditions:
Aza Paternò–Büchi Reaction: One of the most efficient methods for synthesizing azetidines involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component. This method allows for the functionalization of azetidines under specific reaction conditions.
Alkylation of Primary Amines: Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. This approach is straightforward and efficient.
Microwave Irradiation: A one-pot synthesis of azetidines can be achieved using microwave irradiation, which involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide.
Industrial Production Methods:
Cyclization and Nucleophilic Substitution: Industrial production often involves cyclization and nucleophilic substitution reactions, which are scalable and cost-effective.
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of more complex nitrogen-containing compounds.
Reduction: Reduction reactions can convert azetidines into their corresponding amines.
Substitution: Azetidines are known to participate in substitution reactions, particularly nucleophilic substitutions, due to the ring strain and the presence of the nitrogen atom.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Major Products:
Oxidation Products: Oxidation typically yields more complex nitrogen-containing heterocycles.
Reduction Products: Reduction yields primary or secondary amines.
Substitution Products: Substitution reactions can yield a variety of functionalized azetidines.
Applications De Recherche Scientifique
3-(3,5-Dimethylphenyl)azetidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethylphenyl)azetidine involves its interaction with various molecular targets and pathways:
Molecular Targets: The nitrogen atom in the azetidine ring can interact with various enzymes and receptors, influencing their activity.
Comparaison Avec Des Composés Similaires
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.
Uniqueness of 3-(3,5-Dimethylphenyl)azetidine:
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
3-(3,5-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-3-9(2)5-10(4-8)11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3 |
Clé InChI |
BYKPACZMUBWLNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2CNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



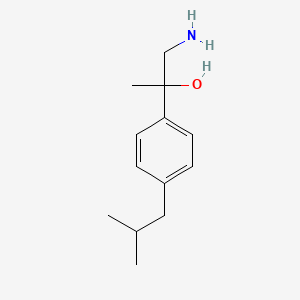

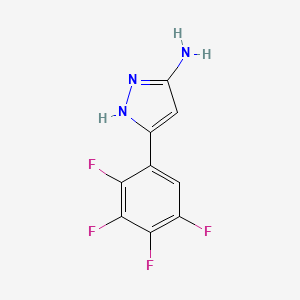

![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13610925.png)
![3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine](/img/structure/B13610928.png)
